3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a complex heterocyclic framework. Its structure includes:
- A 3,4-dihydroquinazolin-4-one core, a bicyclic system known for pharmacological relevance in kinase inhibition and anticancer activity .
- A sulfanyl-linked 1,3-oxazole moiety substituted with a 4-ethoxy-3-methoxyphenyl group and a methyl group at position 4. The oxazole ring enhances metabolic stability and modulates electronic properties .
Structural elucidation of such compounds typically employs X-ray crystallography, often refined using the SHELX program suite, which is widely utilized for small-molecule and macromolecular crystallography .
Properties
IUPAC Name |
3-benzyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-35-25-15-14-21(16-26(25)34-3)27-30-24(19(2)36-27)18-37-29-31-23-13-9-8-12-22(23)28(33)32(29)17-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXMMZVDFAANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Attachment of Substituents: The various substituents, including the benzyl group and the sulfanyl group, can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions, protein binding, and other biological processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound vs. In contrast, the 1,2,4-oxadiazole in ’s compound introduces electron-withdrawing character, altering charge distribution and binding affinity .
- Substituent Impact : The 4-chlorobenzyl group in ’s compound enhances lipophilicity compared to the target’s benzyl group but may reduce aqueous solubility.
Thermal Stability
- The tetrahydroquinazolinone derivative (4l) has a documented melting point of 228–230°C, suggesting high crystallinity due to its bis-methoxyphenyl substituents . The target compound’s melting point is unreported but likely lower due to less steric rigidity.
QSPR/QSAR Considerations
Molecular descriptors such as van der Waals volume and electronic parameters (e.g., Hammett constants) explain property variations:
- Oxazole vs. Oxadiazole : The oxazole’s lower aromaticity compared to oxadiazole may reduce metabolic degradation, extending half-life .
Biological Activity
The compound 3-benzyl-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a complex arrangement that includes a quinazolinone core, an oxazole ring, and various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that derivatives of quinazolinone and oxazole compounds exhibit various biological activities. The following sections detail specific activities observed for the compound .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of related compounds. For instance, derivatives with similar structures have shown selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower efficacy against Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Escherichia coli | >128 µg/mL |
This table illustrates that while some compounds exhibit promising antibacterial properties, the effectiveness can vary significantly based on structural modifications.
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. Notably, many derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of similar quinazolinone derivatives, researchers utilized a colorimetric assay to determine cell viability after exposure to different concentrations of the compounds. The results indicated that certain derivatives exhibited significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 10 |
| Compound E | A549 (Lung) | 15 |
| Compound F | PC3 (Prostate) | 12 |
This data highlights the selectivity of certain compounds for cancer cells over normal cells, which is crucial for developing effective cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Modifications to the benzyl or oxazole moieties can significantly impact their efficacy. For example, the presence of electron-donating groups has been correlated with increased antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
